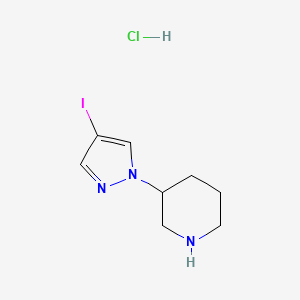

3-(4-Iodopyrazol-1-YL)piperidine, hcl

Description

Significance of Heterocyclic Motifs in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the architecture of a vast number of biologically active molecules. Their prevalence in nature is exemplified by their presence in nucleic acids, vitamins, and alkaloids. In medicinal chemistry, nitrogen-containing heterocycles are particularly prominent, forming the core of numerous therapeutic agents. rsc.org These ring systems provide a rigid and three-dimensional framework that can be strategically functionalized to interact with biological targets with high specificity and affinity. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and binding to proteins and enzymes. rsc.org

The pyrazole (B372694) ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, and the piperidine (B6355638) ring, a saturated six-membered heterocycle with one nitrogen atom, are exemplary of the structural diversity and functional importance of heterocyclic motifs. nih.govnumberanalytics.com Their distinct chemical properties and proven pharmacological relevance have made them privileged scaffolds in drug design.

Historical Context and Evolution of Pyrazole- and Piperidine-Containing Chemotypes

The journey of pyrazole in medicinal chemistry began with its discovery in the late 19th century. numberanalytics.com The first significant pyrazole-based drug was Antipyrine (Phenazone), introduced as an analgesic and antipyretic. This early success spurred further investigation into pyrazole derivatives, leading to the development of a wide array of pharmaceuticals. globalresearchonline.net Today, pyrazole-containing drugs are utilized for a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. ontosight.aiorientjchem.orgnih.gov Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole core.

The piperidine scaffold has an even more extensive history in pharmacology, being a key component of many natural alkaloids with potent physiological effects, such as morphine and atropine. encyclopedia.pub The versatility of the piperidine ring has led to its incorporation into a multitude of synthetic drugs. enamine.netarizona.edu Over 70 FDA-approved drugs contain a piperidine moiety, highlighting its importance in modern medicine. enamine.net Piperidine derivatives are employed as analgesics, antipsychotics, antihistamines, and anticancer agents, among other uses. encyclopedia.pubontosight.ai The development of the antipsychotic drug Haloperidol and the opioid analgesic Fentanyl are landmark achievements in the history of piperidine-based pharmaceuticals.

Rationalizing the Research Focus on 3-(4-Iodopyrazol-1-YL)piperidine, HCl

The strategic combination of the pyrazole and piperidine scaffolds in a single molecule, this compound, is a deliberate design choice aimed at harnessing the advantageous properties of both motifs. The pyrazole ring offers a versatile platform for substitution and can engage in various non-covalent interactions with biological targets. The piperidine ring, with its non-planar, chair-like conformation, provides a three-dimensional element that can enhance binding affinity and selectivity.

The hydrochloride salt form of the compound enhances its solubility and stability, which are critical properties for pharmaceutical development. ontosight.ai The key feature of this specific molecule, however, is the iodine atom at the 4-position of the pyrazole ring. This halogen substituent is not merely a placeholder; it serves as a crucial synthetic handle for further chemical modifications, particularly in cross-coupling reactions. This reactivity is instrumental in its role as a key intermediate in the synthesis of more complex molecules, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. researchgate.net Therefore, the research focus on this compound is driven by its pivotal role in the efficient construction of targeted cancer therapies.

Interactive Data Tables

Below are interactive tables summarizing key information about the pyrazole and piperidine scaffolds.

Table 1: Properties and Applications of the Pyrazole Scaffold

| Property | Description | Examples of Therapeutic Areas |

| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. numberanalytics.com | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial ontosight.aiorientjchem.org |

| Chemical Nature | Weakly basic, capable of hydrogen bonding. globalresearchonline.net | |

| Notable Drugs | Celecoxib, Rimonabant, Stanozolol |

Table 2: Properties and Applications of the Piperidine Scaffold

| Property | Description | Examples of Therapeutic Areas |

| Structure | Saturated six-membered ring with one nitrogen atom. nih.gov | Analgesic, Antipsychotic, Antihistamine, Anticancer encyclopedia.pubontosight.ai |

| Chemical Nature | Basic, flexible conformation. nih.gov | |

| Notable Drugs | Morphine, Fentanyl, Haloperidol, Donepezil encyclopedia.pub |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-iodopyrazol-1-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPMTOGKIVQIKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=C(C=N2)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Iodopyrazol 1 Yl Piperidine, Hcl

Retrosynthetic Analysis of the 3-(4-Iodopyrazol-1-YL)piperidine Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or readily synthesizable precursors. This approach is instrumental in designing efficient and robust synthetic routes.

The retrosynthetic analysis of 3-(4-Iodopyrazol-1-YL)piperidine hydrochloride commences with the disconnection of the final salt formation, leading to the free base. Two primary disconnections are considered for the core structure: the C-I bond on the pyrazole (B372694) ring and the N-C bond connecting the pyrazole and piperidine (B6355638) rings.

C-I Bond Disconnection: The iodine atom on the pyrazole ring can be retrosynthetically removed to identify a key precursor, 3-(Pyrazol-1-yl)piperidine . This disconnection points towards a late-stage iodination reaction as the final step in forming the functionalized target molecule. Electrophilic iodination is a common strategy for functionalizing electron-rich heterocyclic systems like pyrazoles. arkat-usa.org

N-C Bond Disconnection: The bond between the pyrazole nitrogen (N1) and the piperidine carbon (C3) is another logical point for disconnection. This strategy suggests two potential synthetic pathways depending on which ring is the nucleophile:

Pathway A: This involves pyrazole acting as a nucleophile and a 3-substituted piperidine bearing a suitable leaving group as the electrophile.

Pathway B: A more common and often more practical approach involves the formation of a precursor pyridine (B92270) ring, which is subsequently reduced. This leads to the key intermediate 3-(Pyrazol-1-yl)pyridine . This intermediate can be formed via a nucleophilic aromatic substitution (SNAr) reaction between pyrazole and a 3-halopyridine. The pyridine ring is then reduced to the piperidine ring in a subsequent hydrogenation step. researchgate.net

Based on this analysis, a plausible forward synthesis would involve the coupling of pyrazole with a 3-halopyridine, followed by hydrogenation of the pyridine ring, and concluding with the regioselective iodination of the pyrazole moiety.

Multistep Synthesis Approaches to 3-(4-Iodopyrazol-1-YL)piperidine, HCl

Building upon the retrosynthetic analysis, a robust multistep synthesis can be devised. A common and scalable approach involves an initial coupling reaction, followed by ring saturation and a final functionalization step. researchgate.net

The formation of the bond between the pyrazole and the six-membered nitrogen heterocycle is a critical step. While direct substitution on a piperidine ring is possible, a more established route proceeds through a pyridine intermediate. The nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for this purpose. researchgate.netnih.gov In this context, the sodium salt of pyrazole can be reacted with an activated 3-halopyridine, such as 3-chloropyridine (B48278) or 3-fluoropyridine. The reactivity in SNAr reactions can be influenced by the nature of the leaving group and the reaction conditions. rsc.org For instance, the reaction of pyrazole with 4-chloro-1-methylpyridinium iodide has been studied, highlighting the formation of stable N-aryl bonds. researchgate.net A similar reaction can be envisioned where pyrazole displaces a halide from the 3-position of a pyridine ring to yield the intermediate, 3-(Pyrazol-1-yl)pyridine.

The introduction of iodine at the C4 position of the pyrazole ring is a key functionalization step. Electrophilic substitution on the pyrazole ring typically occurs at this position due to its higher electron density. arkat-usa.org This transformation is generally performed after the piperidine ring is in place. A variety of iodinating agents can be employed to achieve this regioselectivity.

A widely used and effective reagent for this purpose is N-iodosuccinimide (NIS). The reaction is often carried out in the presence of an acid, such as HCl, at ambient temperatures. The high regioselectivity for the C4 position is a well-documented characteristic of electrophilic substitution on 1-substituted pyrazoles. researchgate.netmdpi.com

Hypervalent iodine reagents have emerged as powerful, mild, and environmentally benign oxidants and electrophiles in organic synthesis. dovepress.comumn.edu Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and (bis(trifluoroacetoxy)iodo)benzene (PIFA) are particularly effective for the halogenation of heterocyclic compounds. dovepress.comnih.gov

In the context of pyrazole iodination, a combination of a simple iodine source like potassium iodide (KI) or molecular iodine (I₂) with a hypervalent iodine(III) oxidant like PIDA can generate a potent electrophilic iodinating species in situ. researchgate.netnih.gov These reactions often proceed under mild conditions, such as at room temperature and in aqueous solvents, with high efficiency and excellent regioselectivity for the C4 position. nih.gov The use of PIDA has been shown to significantly increase the yield of iodination compared to other oxidants. nih.gov

| Iodinating System | Substrate Type | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) / HCl | Pyrazol-1-yl)piperidine | Aqueous HCl, 20°C | Good | |

| I₂ / (Diacetoxyiodo)benzene (PIDA) | N-Substituted Pyrazoles | Room Temperature | High | researchgate.net |

| KI / PIDA | Pyrazolo[1,5-a]pyrimidines | Water, Room Temperature | 87% | nih.gov |

| I₂ / Hydrogen Peroxide | Pyrazoles | Water | Good to High | researchgate.net |

The conversion of the 3-(Pyrazol-1-yl)pyridine intermediate to 3-(Pyrazol-1-yl)piperidine is a crucial reduction step. The catalytic hydrogenation of pyridines is the most common and efficient method for synthesizing the corresponding piperidines. nih.govresearchgate.net This process typically requires a transition metal catalyst and a source of hydrogen. researchgate.net

A variety of catalysts have been developed for this transformation, with activity and selectivity being key considerations. nih.gov Rhodium-on-charcoal (Rh/C) is a highly effective catalyst for this reduction, often performed in an aqueous or alcoholic solvent under hydrogen pressure at elevated temperatures. researchgate.net Other catalysts, such as ruthenium and palladium-based systems, have also been successfully employed for the diastereoselective hydrogenation of substituted pyridines. mdpi.com The conditions, including pressure, temperature, and solvent, can be optimized to achieve high conversion and yield. utwente.nl While dehydrogenation of piperidines to pyridines is also a known process, it is the reverse reaction, hydrogenation, that is synthetically relevant for forming the piperidine core in this context. utwente.nl

| Catalyst | Substrate | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 5% Rhodium-on-charcoal | 4-(1H-Pyrazol-1-yl)pyridine HCl | Water, 50°C, 150 psi H₂ | Effective for pyrazolyl-pyridines | |

| Ruthenium Heterogeneous Catalyst | Multi-substituted Pyridines | Not specified | Diastereoselective cis-hydrogenation | mdpi.com |

| Palladium-catalyzed | Fluorinated Pyridines | Not specified | Effective for substrates inaccessible by rhodium catalysis | nih.gov |

| γ-Mo₂N | Pyridine | DFT Study | Stepwise hydrogenation mechanism | scholaris.ca |

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound, on a laboratory or industrial scale, necessitates a thorough optimization of reaction conditions to maximize both yield and purity. Key steps in its synthesis, such as the conjugation of the pyrazole and piperidine rings and the subsequent iodination, are subject to variations in parameters that can significantly impact the outcome.

Optimization studies typically focus on variables such as solvent, temperature, reaction time, and the choice of reagents and catalysts. For the N-arylation step connecting the piperidine and pyrazole moieties, controlling the reaction temperature is critical. Similarly, for the iodination of the pyrazole ring, reagents like N-iodosuccinimide (NIS) are commonly used, and the reaction conditions must be mild to prevent side reactions. The choice of an appropriate acid or base catalyst and a suitable solvent system is crucial for achieving high conversion and minimizing the formation of impurities. Anhydrous conditions, for instance, can be essential in certain coupling reactions to achieve purities greater than 90%.

The following table illustrates a hypothetical optimization study for the iodination step of a pyrazole-piperidine precursor, reflecting common parameters that are adjusted to enhance reaction efficiency.

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | I2 / KI | H2O / NaOH | 25 | 12 | 65 | 88 |

| 2 | N-Iodosuccinimide (NIS) | CH2Cl2 | 0 | 4 | 85 | 92 |

| 3 | N-Iodosuccinimide (NIS) | CH3CN | 25 | 2 | 92 | 97 |

| 4 | Iodine monochloride (ICl) | CH2Cl2 | 0 | 6 | 78 | 90 |

| 5 | N-Iodosuccinimide (NIS) | DMF | 25 | 2 | 88 | 95 |

Divergent and Convergent Synthetic Routes to Analogues and Derivatives

The 3-(4-Iodopyrazol-1-YL)piperidine scaffold is a versatile platform for the development of a wide array of analogues and derivatives through both divergent and convergent synthetic strategies. These approaches allow for systematic modification of the core structure to explore structure-activity relationships.

Chemical Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for chemical modification, providing a straightforward handle to introduce diverse functional groups. Common transformations include N-acylation, N-sulfonylation, N-alkylation, and reductive amination. These reactions allow for the attachment of various substituents, significantly altering the molecule's physicochemical properties. For example, coupling reactions with carboxylic acids, facilitated by activating agents like HBTU or CDI, can be used to form amide bonds.

The following table details common reagents used for these modifications.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| N-Acylation | Acyl Halides / Anhydrides | Acetyl Chloride | N-Amide |

| N-Sulfonylation | Sulfonyl Halides | Tosyl Chloride | N-Sulfonamide |

| N-Alkylation | Alkyl Halides | Benzyl (B1604629) Bromide | Tertiary Amine |

| Reductive Amination | Aldehydes / Ketones + Reducing Agent | Acetone + NaBH(OAc)3 | N-Isopropyl |

| N-Arylation | Aryl Halides (Buchwald-Hartwig) | Bromobenzene + Pd Catalyst | N-Aryl |

Substituent Effects on the Pyrazole Ring System

The electronic properties of the pyrazole ring are highly tunable through the introduction of various substituents. The iodine atom at the C4 position is not merely a placeholder but an exceptionally versatile functional group, primarily serving as a leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of aryl, heteroaryl, and alkyl groups.

Beyond the C4 position, substituents at other positions (C3 and C5) can significantly influence the electronic nature of the pyrazole ring, which can affect its stability, reactivity, and interaction with biological targets. The electronic character of these substituents dictates the regioselectivity of synthetic reactions. For instance, electron-donating groups tend to increase the electron density of the ring system, potentially stabilizing one tautomeric form over another, while electron-withdrawing groups have the opposite effect.

| Substituent Type | Example Group | Effect on Pyrazole Ring |

|---|---|---|

| Electron-Donating Group (EDG) | -OCH3, -NH2, -CH3 | Increases electron density, activates the ring towards electrophilic substitution. |

| Electron-Withdrawing Group (EWG) | -NO2, -CN, -CF3 | Decreases electron density, deactivates the ring towards electrophilic substitution. |

| Halogen | -Cl, -Br, -I | Inductively withdrawing, but can participate in cross-coupling reactions. |

Stereoselective Synthesis of Chiral Piperidine Analogues

The introduction of stereocenters into the piperidine ring is of paramount importance as the biological activity of enantiomers can differ significantly. The 3-position of the piperidine ring in the parent compound is a chiral center. Stereoselective synthesis aims to produce a single enantiomer in high purity. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures.

One notable approach involves the use of chiral sulfinamides, such as (R)- or (S)-tert-butanesulfinamide, which can direct the stereoselective addition of nucleophiles to an imine precursor. Another advanced method is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be employed to construct enantioenriched 3-substituted piperidines from pyridine precursors. These methods provide access to optically pure piperidine analogues, which are crucial for developing selective therapeutic agents.

Methodological Advancements in Pyrazole-Piperidine Conjugation

The construction of the core pyrazole-piperidine linkage has benefited from modern synthetic methodologies. Advanced techniques such as transition-metal-catalyzed C-N bond formation (e.g., Buchwald-Hartwig amination) or the dearomatization of pyridine derivatives offer efficient and modular routes to these scaffolds. These methods often provide milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution reactions.

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) in Scaffold Construction

Transition-metal catalysis is a cornerstone of modern organic synthesis, and the Suzuki-Miyaura coupling reaction is particularly relevant to the chemistry of 3-(4-Iodopyrazol-1-YL)piperidine. This palladium-catalyzed reaction enables the formation of C-C bonds by coupling the C4-iodo position of the pyrazole ring with a wide variety of organoboron compounds, such as boronic acids and their esters.

The reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. The efficiency of the Suzuki-Miyaura coupling depends on the careful selection of the palladium catalyst, ligands, base, and solvent system. Pre-catalysts like XPhos Pd G2 have shown high efficiency in coupling reactions involving halogenated pyrazoles. This reaction is a powerful tool for creating libraries of analogues with diverse substituents at the C4 position of the pyrazole ring, enabling extensive exploration of this chemical space.

The table below outlines typical components and conditions for a Suzuki-Miyaura reaction involving an iodo-pyrazole substrate.

| Component | Examples | Function |

|---|---|---|

| Palladium Source (Pre-catalyst) | Pd(PPh3)4, PdCl2(dppf), XPhos Pd G2 | Catalyzes the cross-coupling cycle. |

| Ligand | Triphenylphosphine (PPh3), XPhos, SPhos | Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination. |

| Base | K2CO3, Na2CO3, Cs2CO3, K3PO4 | Activates the boronic acid and facilitates transmetalation. |

| Solvent | Toluene, Dioxane, DMF, H2O (often as a mixture) | Solubilizes reactants and facilitates heat transfer. |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Vinylboronic esters | Provides the organic group to be coupled to the pyrazole ring. |

Metal- and Base-Free Synthetic Protocols

The development of synthetic routes that eliminate the need for metal catalysts and strong bases is a significant goal in modern medicinal chemistry, driven by the need to reduce toxic metal residues in active pharmaceutical ingredients and to simplify purification processes. While a direct, one-pot metal- and base-free synthesis for 3-(4-Iodopyrazol-1-YL)piperidine is not extensively documented, plausible strategies can be constructed based on established principles for the formation of pyrazole and C-N bonds.

One approach involves the temperature-controlled electrophilic cyclization of α,β-alkynic hydrazones, which can proceed without transition-metal catalysts or oxidants to form the pyrazole ring system. nih.gov Following the formation of the pyrazole core, the iodination step can also be achieved under metal-free conditions. Research has demonstrated the preparation of 4-iodopyrazoles using molecular iodine (I₂) as the iodine source, avoiding the use of metal-based reagents. nih.gov

The key challenge in a fully metal- and base-free synthesis is the N-alkylation step, where the piperidine moiety is attached to the pyrazole nitrogen. Traditional N-alkylation methods often rely on strong bases to deprotonate the pyrazole. researchgate.netresearchgate.net However, emerging research points toward catalyst-free alternatives. For instance, facile and regioselective aza-Michael additions have been developed in green solvents like water, demonstrating the feasibility of forming C-N bonds between azoles and suitable substrates without catalysts. acs.org While not directly demonstrated on a simple piperidine ring, these methods highlight a potential pathway for future development.

A hypothetical metal- and base-free route could, therefore, involve a multi-step sequence where each transformation is selected for its independence from metal and base reagents, as detailed in the table below.

| Step | Transformation | Reagents & Conditions | Rationale |

| 1 | Pyrazole Ring Formation | Electrophilic cyclization of an appropriate α,β-alkynic hydrazone. | Avoids transition-metal catalysts and oxidants. nih.gov |

| 2 | Iodination | Treatment with molecular iodine (I₂). | A metal-free method for the direct iodination of the pyrazole ring. nih.gov |

| 3 | N-Alkylation | Reaction with a suitable piperidine precursor via a catalyst-free C-N bond forming strategy (e.g., Aza-Michael addition). | Represents an area of active research to replace traditional base- or metal-catalyzed N-alkylation methods. acs.org |

This modular approach, while theoretical for the target compound, is built on validated, environmentally conscious chemical transformations that are gaining traction in pharmaceutical synthesis.

Scale-Up Considerations and Process Chemistry for Research Applications

For the synthesis of pyrazolylpiperidine derivatives intended for extensive research or preclinical studies, a robust and scalable synthetic route is essential. Process chemistry focuses on developing methodologies that are safe, efficient, and reproducible on a larger scale. While specific scale-up data for the 3-substituted isomer is limited, a well-documented and robust multi-kilogram synthesis of the analogous compound, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, provides a valuable blueprint for the process considerations applicable to the target molecule. researchgate.net

Nucleophilic Aromatic Substitution: The synthesis often begins with the coupling of pyrazole and a substituted pyridine. For the 4-isomer, this involves the reaction of pyrazole with 4-chloropyridine. This step is crucial as it establishes the core pyrazolyl-pyridine skeleton.

Hydrogenation: The reduction of the pyridine ring to a piperidine ring is a critical transformation. On a large scale, catalytic hydrogenation is preferred. A reported example for the 4-isomer utilizes a 5% rhodium-on-charcoal catalyst to reduce 4-(1H-pyrazol-1-yl)pyridine hydrochloride. This method is advantageous for scale-up due to the high efficiency of heterogeneous catalysts, which can be easily removed by filtration, simplifying the product workup.

Iodination: The final step involves the regioselective iodination of the pyrazole ring at the 4-position. For large-scale applications, reagents that are easy to handle and afford high selectivity are prioritized. The use of N-iodosuccinimide (NIS) in the presence of an acid like HCl is a common and effective method. The reaction is typically clean and proceeds under mild conditions, making it suitable for kilogram-scale production.

| Step | Transformation | Starting Materials | Key Reagents & Conditions | Process Considerations for Scale-Up |

| 1 | Pyrazolyl-Pyridine Formation | Pyrazole, Substituted Chloropyridine | Nucleophilic Aromatic Substitution | Availability of starting materials; control of reaction temperature and stoichiometry. |

| 2 | Hydrogenation | Pyrazolyl-pyridine intermediate | H₂, 5% Rh/C catalyst, water, 50°C, 150 psi | Use of a heterogeneous catalyst for easy removal; reaction containment for high-pressure hydrogenation; process safety management. |

| 3 | Iodination | Pyrazolyl-piperidine intermediate | N-Iodosuccinimide (NIS), HCl, 20°C | Regioselectivity control; management of reaction exotherms; quenching of excess reagent with sodium sulfite. |

This synthetic sequence has proven successful for producing multi-kilogram quantities of the 4-(4-Iodo-1H-pyrazol-1-yl)piperidine intermediate, demonstrating its robustness and applicability for research-scale chemical production. researchgate.net Similar considerations would be paramount in developing a scalable synthesis for this compound.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Elucidation of Pharmacophoric Features within the Pyrazolyl Piperidine (B6355638) Scaffold

The pyrazolyl piperidine scaffold serves as a versatile framework in the design of various biologically active agents, particularly as kinase inhibitors. nih.gov Pharmacophore modeling studies on related pyrazole (B372694) derivatives have identified several key features essential for their interaction with biological targets. nih.govmdpi.com These features, which are likely crucial for the activity of 3-(4-Iodopyrazol-1-YL)piperidine, include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. nih.govresearchgate.net

The pyrazole ring itself can act as a hydrogen bond acceptor via its nitrogen atoms and can also participate in π-π stacking interactions with aromatic residues in a receptor's binding pocket. nih.gov The piperidine ring, on the other hand, provides a three-dimensional structure that can be crucial for orienting the molecule correctly within the binding site. mdpi.com The nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing it to act as a hydrogen bond donor and form ionic interactions. nih.gov

A generalized pharmacophore model for pyrazolyl piperidine-based kinase inhibitors is presented below, highlighting the key interaction points.

| Pharmacophoric Feature | Corresponding Moiety in 3-(4-Iodopyrazol-1-YL)piperidine | Potential Interaction |

| Hydrogen Bond Acceptor | Pyrazole Nitrogens | Interaction with donor residues in the binding site |

| Hydrogen Bond Donor | Piperidine Nitrogen (protonated) | Interaction with acceptor residues in the binding site |

| Hydrophobic/Aromatic Region | Pyrazole Ring, Piperidine Ring | Van der Waals and π-π stacking interactions |

| Halogen Bond Donor | Iodine Atom | Interaction with electron-rich atoms (e.g., oxygen, sulfur) |

This table is a generalized representation based on pharmacophore models of related pyrazole-containing compounds.

Impact of Iodine Substitution on Biological Activity and Selectivity

The presence of a halogen atom, particularly iodine, on the pyrazole ring can significantly influence the biological activity and selectivity of the compound. Halogen substitution can affect the molecule's lipophilicity, electronic properties, and metabolic stability. nih.gov The iodine atom at the 4-position of the pyrazole ring in 3-(4-Iodopyrazol-1-YL)piperidine is of particular interest due to its potential to form halogen bonds. beilstein-journals.org

Halogen bonding is a non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site. This interaction can enhance binding affinity and selectivity for a specific target. Studies on other halogenated pyrazole derivatives have demonstrated that the nature and position of the halogen substituent can dramatically alter their inhibitory potency and selectivity against different biological targets. beilstein-journals.org

The following table summarizes the potential effects of iodine substitution based on studies of analogous compounds.

| Property | Effect of Iodine Substitution | Rationale |

| Lipophilicity | Increased | Halogens are generally lipophilic, which can enhance membrane permeability. |

| Binding Affinity | Potentially Increased | The iodine atom can act as a halogen bond donor, forming favorable interactions with the target protein. |

| Selectivity | Potentially Modulated | The specific size and electronic properties of iodine can lead to selective interactions with certain residues in the binding pocket. |

| Metabolic Stability | Potentially Increased | The C-I bond can be more resistant to metabolic degradation compared to a C-H bond. |

This table is based on general principles of halogen substitution in medicinal chemistry and findings from related halogenated pyrazole compounds.

Conformational Analysis and Bioactive Conformations of the Piperidine Ring

Computational studies on substituted piperidines have shown that the energy difference between the chair and twist-boat conformations is typically in the range of 1.5 to 6.4 kcal/mol, with the chair conformation being more stable. acs.orgunicamp.br The specific substituents on the piperidine ring can influence the conformational equilibrium. For a 3-substituted piperidine like the title compound, the substituent (the 4-iodopyrazolyl group) can exist in either an axial or equatorial position in the chair conformation. The equatorial position is generally favored to avoid steric clashes. nih.gov

The bioactive conformation, i.e., the conformation the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution. Protein-ligand interactions can stabilize higher-energy conformers, including twist-boat forms. nih.gov

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair (Equatorial Substituent) | 0 (most stable) | Pyrazolyl group is in the equatorial position, minimizing steric hindrance. |

| Chair (Axial Substituent) | Higher than equatorial | Pyrazolyl group is in the axial position, leading to potential 1,3-diaxial interactions. |

| Twist-Boat | ~1.5 - 6.4 higher than chair | A higher energy conformation that may be adopted upon receptor binding. |

The relative energy values are approximate and based on computational studies of related substituted piperidines. acs.orgunicamp.br

Influence of Stereochemistry on Ligand-Receptor Interactions

The piperidine ring in 3-(4-Iodopyrazol-1-YL)piperidine has a chiral center at the 3-position. This means the compound can exist as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and side-effect profiles. acs.org This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.

The differential binding of enantiomers is often explained by the "three-point attachment" model, where one enantiomer can achieve a more optimal interaction with the binding site of the receptor than the other. For 3-substituted piperidines, the orientation of the substituent in the R and S enantiomers will be different, leading to distinct interactions with the target protein. acs.org

| Enantiomer | Relative Binding Affinity (Hypothetical Example) | Rationale for Differential Activity |

| (R)-enantiomer | Higher | The spatial arrangement of the pyrazolyl group allows for optimal interactions with key residues in the binding pocket. |

| (S)-enantiomer | Lower | The alternative spatial orientation of the pyrazolyl group may lead to steric clashes or a loss of favorable interactions. |

This table presents a hypothetical example to illustrate the principle of stereoselectivity in receptor binding, based on findings for other chiral 3-arylpiperidines.

Systematic Exploration of Substituent Effects on Pyrazole and Piperidine Moieties

The biological activity of the pyrazolyl piperidine scaffold can be fine-tuned by systematic modification of the substituents on both the pyrazole and piperidine rings. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the effects of these modifications. nih.govrsc.org

For the pyrazole moiety, substituents at different positions can influence the electronic properties of the ring and introduce new interaction points with the target. For instance, electron-withdrawing groups can affect the pKa of the pyrazole nitrogens, while bulky groups can provide steric hindrance or fill hydrophobic pockets. frontiersin.org

On the piperidine ring, substituents can modulate the ring's conformation and introduce additional interactions. N-alkylation or N-acylation of the piperidine nitrogen is a common strategy to explore the SAR and improve pharmacokinetic properties. researchgate.net

| Moiety | Position of Substitution | Effect of Substituent |

| Pyrazole | 3- and 5-positions | Introduction of aryl or alkyl groups can modulate potency and selectivity. nih.gov |

| Pyrazole | N1-position | Substitution can influence the orientation of the pyrazole ring and its interactions. |

| Piperidine | N1-position | N-alkylation or N-acylation can significantly impact activity and pharmacokinetic properties. researchgate.net |

| Piperidine | 4-position | Introduction of substituents can probe for additional binding pockets. |

This table summarizes general SAR trends observed in related pyrazolyl piperidine analogs.

Correlation between Structural Descriptors and Preclinical Efficacy

Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. ubaya.ac.id For pyrazole derivatives, various structural descriptors have been found to be important for their preclinical efficacy. These descriptors include lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.gov

For instance, a certain range of logP values is often optimal for oral bioavailability. nih.gov Electronic effects of substituents on the pyrazole ring can influence the strength of hydrogen bonding or other electronic interactions with the target. Steric bulk can either be beneficial, by filling a hydrophobic pocket, or detrimental, due to steric clashes. frontiersin.org

While a specific QSAR study for 3-(4-Iodopyrazol-1-YL)piperidine is not available, the following table illustrates the types of correlations that are often observed for related compounds.

| Structural Descriptor | Correlation with Preclinical Efficacy | Implication for Drug Design |

| Lipophilicity (logP) | Parabolic relationship (an optimal value exists) | Balancing lipophilicity is crucial for absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |

| Electronic Effects (e.g., Hammett constant) | Linear or non-linear correlation | Electron-withdrawing or -donating groups can be used to modulate target affinity. frontiersin.org |

| Steric Parameters (e.g., Molar Refractivity) | Can be positive or negative depending on the target | The size and shape of substituents need to be optimized to fit the binding pocket. |

| Hydrogen Bonding Capacity | Generally positive correlation | Introducing or positioning hydrogen bond donors/acceptors can enhance binding affinity. |

This table provides a generalized overview of correlations often found in QSAR studies of pyrazole-based compounds.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as 3-(4-Iodopyrazol-1-YL)piperidine, with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential targets and optimizing lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This analysis is crucial for identifying potential biological targets by screening the compound against a library of protein structures. The interactions are scored based on factors like shape complementarity and electrostatic interactions.

For a molecule like 3-(4-Iodopyrazol-1-YL)piperidine, docking studies would likely explore its binding to various kinases, given that similar pyrazole-containing compounds are known kinase inhibitors. The analysis would identify key interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the pyrazole (B372694) and piperidine (B6355638) rings could act as hydrogen bond acceptors, while the N-H group on the piperidine could be a hydrogen bond donor.

Halogen Bonds: The iodine atom on the pyrazole ring is a potential halogen bond donor, an interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic Interactions: The carbon frameworks of the piperidine and pyrazole rings can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

MD simulations would further refine the docked pose, providing insights into the dynamic stability of the ligand-protein complex over time. This would help in understanding the flexibility of the ligand and the protein upon binding and could reveal important conformational changes.

A hypothetical summary of such interactions for a related pyrazolylpiperidine derivative with a generic kinase target is presented in Table 1.

Table 1: Hypothetical Ligand-Protein Interactions for a Pyrazolylpiperidine Derivative This table is illustrative and not based on experimental data for 3-(4-Iodopyrazol-1-YL)piperidine, HCl.

| Interaction Type | Ligand Moiety | Protein Residue Example | Distance (Å) |

| Hydrogen Bond | Pyrazole Nitrogen | ASP168 | 2.9 |

| Hydrogen Bond | Piperidine NH | GLU91 | 3.1 |

| Halogen Bond | Pyrazole Iodine | GLY110 (Backbone C=O) | 3.5 |

| Hydrophobic | Piperidine Ring | LEU22, VAL30 | N/A |

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies suggest a more favorable interaction. These predictions are valuable for ranking potential drug candidates.

MD simulations can be used to calculate binding free energies using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide a more accurate estimation of the binding affinity by considering solvent effects and entropic contributions.

The specificity of a ligand for a particular target over others is a critical aspect of drug design. Computational methods can assess this by docking the ligand into the binding sites of various related proteins. A compound that shows a significantly better binding score for the intended target compared to off-targets is predicted to have higher specificity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides valuable insights that can complement experimental findings.

DFT calculations can determine a range of electronic properties for 3-(4-Iodopyrazol-1-YL)piperidine, which are crucial for understanding its reactivity and potential interactions. Key properties include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms would be expected to be regions of negative potential, while the piperidine N-H and the C-I region might show positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Atomic Charges: DFT can calculate the partial charge on each atom, providing insight into the charge distribution across the molecule.

Table 2 presents hypothetical DFT-calculated electronic properties for a pyrazole derivative, illustrating the type of data that would be generated.

Table 2: Hypothetical DFT-Calculated Electronic Properties for a Pyrazole Derivative This table is illustrative and not based on experimental data for this compound.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

The piperidine ring in 3-(4-Iodopyrazol-1-YL)piperidine can exist in different conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. DFT calculations can be used to determine the relative energies of these different conformers and the energy barriers for interconversion between them.

The orientation of the 4-iodopyrazolyl substituent on the piperidine ring (axial vs. equatorial) would also be a key focus of conformational analysis. DFT can predict the most stable arrangement, which is crucial for understanding how the molecule presents itself to a potential binding partner. These calculations would consider steric and electronic effects that influence the conformational preference.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model for a series of pyrazolylpiperidine derivatives, a dataset of compounds with their measured biological activities (e.g., IC50 values) against a specific target would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A general form of a QSAR equation is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

Where c represents coefficients and D represents the molecular descriptors.

For a series of pyrazolylpiperidine derivatives, important descriptors might include:

LogP: A measure of lipophilicity.

Molecular Weight: Related to the size of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Electronic Descriptors: Such as dipole moment or atomic charges derived from DFT calculations.

Steric Descriptors: Related to the three-dimensional shape of the molecule.

Without a specific dataset of related compounds and their activities, a QSAR model for 3-(4-Iodopyrazol-1-YL)piperidine cannot be constructed.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds like this compound, which belongs to the pyrazole class of compounds known for a wide spectrum of biological activities, QSAR models can be instrumental. nih.govresearchgate.net

The development of a QSAR model for a series of pyrazolylpiperidine analogs would typically involve the following steps:

Data Set Curation: A series of pyrazolylpiperidine derivatives with experimentally determined biological activities (e.g., IC50 values against a specific kinase) would be compiled.

Descriptor Calculation: A wide array of molecular descriptors for each compound would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that links the descriptors to the biological activity.

Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.

While a specific QSAR model for this compound is not available, studies on other pyrazole derivatives have successfully utilized these techniques to identify key structural features that govern their activity. For instance, research on pyrazole-containing kinase inhibitors has often highlighted the importance of specific substitution patterns on the pyrazole ring for enhanced potency. bohrium.comnih.gov

In Silico Prediction of Preclinical Pharmacokinetics

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its success. In silico ADME predictions offer a rapid and cost-effective means of evaluating these properties early in the drug discovery process.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

For a molecule like this compound, various computational tools can be employed to predict its ADME profile. These predictions are often based on physicochemical properties and established models.

Representative Predicted ADME Properties for Pyrazolylpiperidine Analogs

| ADME Property | Predicted Outcome for Analogs | Significance in Drug Discovery |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Variable; often predicted to be low | Crucial for CNS-targeting drugs; low penetration is desirable for peripherally acting drugs. |

| CYP450 Inhibition | Typically predicted to be non-inhibitors of major isoforms | Low potential for drug-drug interactions. |

| Aqueous Solubility | Moderate to High | Affects absorption and formulation. |

| Plasma Protein Binding | High | Influences the free fraction of the drug available to exert its effect. |

Note: This table presents generalized predictions for pyrazolylpiperidine analogs based on computational studies of similar compounds and is not specific to this compound.

Studies on various pyrazole derivatives have shown that they generally exhibit good oral bioavailability and gastrointestinal absorption, although they may not readily cross the blood-brain barrier. bohrium.com Computational models like the "BOILED-Egg" model can provide a quick visual representation of a compound's predicted GI absorption and BBB penetration.

Chemogenomics and Target Prediction using Computational Approaches

Chemogenomics aims to elucidate the interactions between a large number of chemical compounds and the entire proteome. Computational chemogenomics approaches can be used to predict the potential biological targets of a compound, which is particularly useful when the mechanism of action is unknown.

For this compound, target prediction can be performed using a variety of computational methods, including:

Ligand-based approaches: These methods compare the query molecule to a database of compounds with known biological activities. Similarity searching, based on 2D fingerprints or 3D shape, can suggest potential targets.

Structure-based approaches: If the 3D structure of potential protein targets is known, molecular docking can be used to predict the binding affinity and pose of the compound in the active site of these proteins. This is a common approach for predicting the activity of kinase inhibitors. bohrium.com

Given that many pyrazole-containing compounds are known to be kinase inhibitors, it is plausible that this compound could also target one or more kinases. nih.govrsc.org Molecular docking studies on analogous compounds have often revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding pocket of kinases. bohrium.com These computational predictions can then guide experimental validation to confirm the compound's biological targets.

Advanced Spectroscopic and Analytical Characterization for Research Insights

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of 3-(4-Iodopyrazol-1-YL)piperidine, HCl. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For the protonated molecule [M+H]⁺ of the free base (C₈H₁₂IN₃), the theoretical exact mass is calculated and compared against the experimental value to validate the molecular formula. The hydrochloride salt itself is not typically observed directly, as the analysis is performed on the cationic form of the molecule.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule apart and analyzing the resulting fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragmentation pathways for this compound are expected to involve the cleavage of the piperidine (B6355638) ring, the loss of the iodine atom, and the separation of the pyrazole (B372694) and piperidine moieties libretexts.orgchemguide.co.ukresearchgate.netmsu.edumiamioh.edunih.gov. Common fragmentation patterns for amines and piperidines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom miamioh.edunih.gov.

Table 1: Predicted HRMS Data for 3-(4-Iodopyrazol-1-YL)piperidine

| Species | Molecular Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₃IN₃⁺ | 278.0149 | Protonated molecular ion of the free base. |

| [M-I]⁺ | C₈H₁₂N₃⁺ | 150.1077 | Loss of an iodine radical from the molecular ion. |

| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.0808 | Fragment corresponding to the piperidine ring following cleavage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., 1D, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The ¹H NMR spectrum will show distinct signals for the protons on the pyrazole and piperidine rings. The pyrazole protons (at positions 3 and 5) are expected to appear as singlets in the aromatic region (δ 7.5-8.0 ppm) semanticscholar.orgchemicalbook.com. The protons on the piperidine ring will appear in the aliphatic region (δ 1.5-4.5 ppm) chemicalbook.comhmdb.caresearchgate.netresearchgate.net. Due to protonation, the N-H proton will be observable and its chemical shift may vary depending on the solvent and concentration. The protons adjacent to the nitrogen (positions 2 and 6) will be shifted downfield compared to the other piperidine protons chemicalbook.comresearchgate.net. The chiral center at C3 of the piperidine ring makes the protons on the ring diastereotopic, leading to more complex splitting patterns.

¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The pyrazole carbons will resonate at lower field (δ 100-140 ppm), with the iodinated carbon (C4) showing a significantly different chemical shift due to the heavy atom effect chemicalbook.com. The piperidine carbons will appear at higher field (δ 20-60 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within the piperidine ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, for instance, between the piperidine C3 proton and the pyrazole N1 atom, confirming the connectivity between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for conformational analysis. It detects through-space interactions between protons that are close to each other, irrespective of their bonding connections. NOESY data can confirm the chair conformation of the piperidine ring and determine the axial or equatorial orientation of the substituents and protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Pyrazole H3/H5 | 7.6 - 8.0 (2H, s) | 135 - 145 | Chemical shifts are influenced by the substituent on N1. |

| Pyrazole C3/C5 | - | 135 - 145 | Two distinct signals for the CH groups. |

| Pyrazole C4 | - | 60 - 70 | The C-I carbon is shifted significantly upfield. |

| Piperidine H2, H6 | 3.0 - 4.5 (4H, m) | 45 - 55 | Protons on carbons adjacent to nitrogen are deshielded. |

| Piperidine H3 | 2.5 - 3.5 (1H, m) | 50 - 60 | Chiral center proton. |

| Piperidine H4, H5 | 1.5 - 2.5 (4H, m) | 20 - 35 | Methylene protons further from the nitrogen. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For this compound, a key feature will be a broad and strong absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a piperidinium salt spectrabase.com. Aliphatic C-H stretching vibrations from the piperidine ring will appear just below 3000 cm⁻¹ uc.edu. The pyrazole C-H stretch is expected slightly above 3000 cm⁻¹. Vibrations corresponding to the pyrazole ring's C=C and C=N bonds will be found in the 1400-1600 cm⁻¹ fingerprint region researchgate.netderpharmachemica.com. The C-I stretching vibration is expected at a much lower frequency, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and complements IR spectroscopy. The symmetric vibrations of the pyrazole ring and the C-I bond, which may be weak in the IR spectrum, could produce strong signals in the Raman spectrum chemicalbook.com. This technique provides a characteristic vibrational fingerprint of the molecule, useful for identifying the material and detecting polymorphic forms.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| N-H⁺ Stretch (Piperidinium) | 2400 - 2800 | IR | Strong, Broad |

| C-H Stretch (Pyrazole) | 3050 - 3150 | IR, Raman | Medium |

| C-H Stretch (Piperidine) | 2850 - 2980 | IR, Raman | Strong |

| C=N, C=C Stretch (Pyrazole Ring) | 1400 - 1600 | IR, Raman | Medium-Strong |

| C-H Bend (Piperidine) | 1440 - 1470 | IR | Medium |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and torsional angles.

Circular Dichroism (CD) for Chiral Derivatives

The presence of a substituent at the 3-position of the piperidine ring renders 3-(4-Iodopyrazol-1-YL)piperidine a chiral molecule, existing as a pair of enantiomers (R and S forms). Circular Dichroism (CD) spectroscopy is a powerful technique used to study chiral molecules nih.govacs.orgarxiv.orgrsc.org.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. While the racemic mixture of the compound would be CD-silent, the individual enantiomers, once separated (e.g., by chiral chromatography), would produce mirror-image CD spectra. The sign (positive or negative) and intensity of the CD signals (Cotton effects) are unique to the absolute configuration of the enantiomer. This technique is therefore essential for distinguishing between the R and S enantiomers and can be used to determine the enantiomeric excess (ee) of a sample nih.gov. The chromophore in this molecule is the 4-iodopyrazole ring, which would be the primary source of the electronic transitions observed in the CD spectrum.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation in Research

Chromatographic methods are central to assessing the purity of this compound and for its isolation during research and development nih.govrsc.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of non-volatile organic compounds. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier (e.g., formic acid or trifluoroacetic acid), would be suitable. Detection is typically performed using a UV detector, as the pyrazole ring is UV-active. This method can effectively separate the main compound from starting materials, by-products, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a high-sensitivity technique used for separating and identifying volatile and thermally stable compounds researchgate.netunodc.org. Due to the salt nature and relatively low volatility of this compound, direct analysis by GC may be challenging. However, derivatization of the amine or analysis of the free base form might be possible. GC-MS is particularly useful for detecting and identifying small, volatile impurities that may not be easily observed by HPLC. The mass spectrometer detector provides structural information on any separated impurities, aiding in their identification researchgate.net.

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water + 0.1% Formic Acid (Gradient) | UV-Vis Diode Array (DAD) | Purity assessment, quantification, separation of non-volatile impurities. |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | UV-Vis Diode Array (DAD) | Separation of enantiomers, determination of enantiomeric excess. |

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications for Pyrazolyl Piperidine (B6355638) Derivatives

The combination of pyrazole (B372694) and piperidine moieties in a single molecule opens up a wide array of therapeutic possibilities. Pyrazole derivatives are known for a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects. researchgate.netnih.govresearchgate.net Similarly, the piperidine ring is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties and serving as a scaffold for various drug classes. mdpi.comencyclopedia.pub

Future research will likely focus on synthesizing and screening new derivatives for a range of biological activities beyond their established roles. The synthesis of novel pyrazolyl piperidine derivatives has already shown potential in areas like antiplatelet therapy. researchgate.net The diverse pharmacological profiles of both parent heterocycles suggest that hybrid molecules could yield compounds with novel mechanisms of action or improved efficacy in various disease areas.

| Therapeutic Area | Potential Application of Pyrazolyl Piperidine Derivatives | Rationale |

|---|---|---|

| Oncology | Development of selective kinase inhibitors and anti-proliferative agents. nih.gov | The pyrazole core is present in numerous approved and investigational kinase inhibitors. nih.gov |

| Inflammation & Pain | Design of novel anti-inflammatory and analgesic compounds. researchgate.netnih.gov | Pyrazole derivatives are well-established as anti-inflammatory and analgesic agents. benthamscience.com |

| Infectious Diseases | Exploration of antimicrobial, antifungal, and antiviral properties. researchgate.netnih.gov | Both pyrazole and piperidine scaffolds have been found in compounds with antimicrobial activity. researchgate.net |

| Central Nervous System (CNS) | Investigation of antidepressant, anticonvulsant, and neuroprotective effects. researchgate.netnih.gov | The pyrazoline class of compounds has shown notable CNS effects, including antidepressant and antiepileptic activity. nih.gov |

| Cardiovascular Diseases | Development of antiplatelet and hypotensive agents. researchgate.net | Certain pyrazolyl piperidine derivatives have demonstrated in vitro antiplatelet activity. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the 3-(4-Iodopyrazol-1-YL)piperidine scaffold. These computational tools can significantly accelerate the process, reduce costs, and improve the success rate of identifying promising drug candidates. nih.gov

ML algorithms can be employed to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of novel, unsynthesized derivatives based on their chemical structures, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties. nih.govnih.gov Deep learning techniques can be used for de novo drug design, generating entirely new molecular structures based on the pyrazole-piperidine core that are optimized for specific biological targets. nih.govmdpi.com Furthermore, AI can predict crucial ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery pipeline. nih.gov

Design of Targeted Prodrug Strategies

A significant avenue of future research is the design of targeted prodrugs of bioactive pyrazolyl piperidine derivatives. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. researchgate.net This strategy can be used to overcome limitations of a parent drug, such as poor bioavailability, chemical instability, or lack of site-specificity. researchgate.net

For pyrazolyl piperidine compounds, a prodrug approach could be designed to achieve targeted delivery to specific tissues, such as tumors. This involves attaching a promoiety to the active molecule that is recognized by enzymes or transporters that are overexpressed at the target site. researchgate.net This targeted activation would increase the concentration of the active drug where it is needed most, enhancing efficacy and reducing systemic side effects. nih.gov

Development of Advanced Delivery Systems for Research Compounds

To maximize the therapeutic potential of novel compounds derived from the 3-(4-Iodopyrazol-1-YL)piperidine scaffold, the development of advanced drug delivery systems (DDS) is crucial. nih.govunipd.it These systems aim to control the release and biodistribution of active ingredients to improve their therapeutic index. unipd.itastrazeneca.com

Future research will likely explore various DDS technologies:

Nanoparticles : Encapsulating pyrazolyl piperidine derivatives within nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can improve solubility, protect the drug from degradation, and enable targeted delivery to specific cells or tissues. nih.govastrazeneca.com

Liposomes : These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs, offering a versatile platform for improving the pharmacokinetic profile of new chemical entities.

Hydrogels : For localized delivery, biodegradable hydrogels loaded with a pyrazolyl piperidine compound could provide sustained release over an extended period. nih.gov

| Delivery System | Description | Potential Advantage for Research Compounds |

|---|---|---|

| Lipid Nanoparticles (LNPs) | Lipid-based particles on the nanometer scale used for encapsulating therapeutic agents. astrazeneca.com | Effective for intracellular delivery, particularly for nucleotide-based therapeutics. astrazeneca.com |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers like PLGA. unipd.it | Allows for controlled and sustained release of the encapsulated compound. unipd.it |

| Liposomes | Spherical vesicles composed of a lipid bilayer. unipd.it | Can carry a wide range of drugs and modify their pharmacokinetic profiles. unipd.it |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. nih.gov | Useful for sustained, localized drug delivery. nih.gov |

Combinatorial Chemistry and Library Design Based on the 3-(4-Iodopyrazol-1-YL)piperidine Scaffold

Combinatorial chemistry offers a powerful strategy for rapidly generating large collections, or libraries, of structurally related compounds. mdpi.com The 3-(4-Iodopyrazol-1-YL)piperidine scaffold is an ideal starting point for the creation of such a library. By systematically introducing a variety of substituents at different positions on both the pyrazole and piperidine rings, researchers can explore a vast chemical space to identify compounds with optimized activity.

A potential library design could involve:

Variation on the Piperidine Ring : Introducing different functional groups at the nitrogen atom or other available positions of the piperidine ring.

Variation on the Pyrazole Ring : Replacing the iodine atom at the 4-position with a wide range of other groups via coupling reactions. The hydrogen at the 3- and 5-positions can also be substituted.

Stereochemical Diversity : Exploring different stereoisomers of the substituted piperidine ring can be crucial for optimizing interactions with chiral biological targets like enzymes and receptors.

The use of solid-phase synthesis techniques can facilitate the high-throughput production of these compound libraries, which can then be screened for various biological activities. mdpi.com

Investigation of Polypharmacology and Multi-Target Ligand Design

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being complemented by the concept of polypharmacology—designing single molecules that can intentionally interact with multiple biological targets. nih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer and inflammatory disorders. nih.gov

The pyrazole-piperidine scaffold is well-suited for the design of multi-target ligands. ekb.eg Its structural complexity and the ability to introduce diverse functional groups allow for the tuning of binding affinities for different targets. Generative deep learning models can be trained to design molecules that fuse the necessary pharmacophore elements to interact with two or more distinct protein targets. nih.gov Future research could focus on designing derivatives of 3-(4-Iodopyrazol-1-YL)piperidine that, for example, simultaneously inhibit multiple kinases in a cancer signaling pathway or target both an enzyme and a receptor involved in an inflammatory process. This approach could lead to more effective therapies with a reduced likelihood of developing resistance.

Q & A

Basic Research Questions

1.1. What are the optimal synthetic routes for 3-(4-Iodopyrazrazol-1-YL)piperidine, HCl, and how can purity be validated?

Methodological Answer:

- Route Optimization : Begin with nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for pyrazole-iodine bonding) to assemble the pyrazole-piperidine core. Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, focusing on piperidine proton splitting and iodine’s deshielding effects) .

- Impurity Profiling : Compare retention times against known standards (e.g., ) and quantify using UV-Vis or mass spectrometry .

1.2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Crystallography : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Analyze X-ray diffraction data to resolve bond angles, piperidine chair conformation, and iodine’s steric effects .

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental NMR shifts for validation .

- Spectroscopy : Use IR to confirm secondary amine (N-H stretch ~3300 cm⁻¹) and pyrazole ring vibrations (C-N stretch ~1600 cm⁻¹) .

Advanced Research Questions

2.1. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Replicate Experiments : Standardize assay conditions (cell lines, incubation time, solvent controls) to minimize variability. For cytotoxicity, use multiple assays (MTT, apoptosis markers) .

- Mechanistic Profiling : Employ target-specific assays (e.g., kinase inhibition, GPCR binding) to identify off-target effects. Cross-reference with structural analogs ( ) to isolate substituent-specific activity .

- Data Analysis : Apply multivariate statistics (PCA, ANOVA) to distinguish noise from true bioactivity trends. Use factorial design ( ) to test interactions between variables like concentration and pH .

2.2. What strategies are effective for studying the compound’s interaction with biological targets at the molecular level?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases, ion channels). Prioritize residues within 4 Å of the iodine moiety for mutagenesis studies .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip. Measure binding kinetics (ka/kd) under varying ionic strengths to assess iodine’s role in affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate hydrophobic (piperidine) vs. halogen-bonding (iodine) contributions .

2.3. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Test co-solvents (PEG-400, DMSO) or formulate as a hydrochloride salt ( ). Measure logP via shake-flask method to guide lipid nanoparticle encapsulation .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Identify metabolites via LC-MS/MS and modify labile groups (e.g., piperidine N-methylation) .

- Permeability Assays : Use Caco-2 monolayers or PAMPA to predict intestinal absorption. Correlate results with computational permeability models (QikProp) .

Methodological and Experimental Design Questions

3.1. What factorial design approaches are suitable for optimizing reaction conditions during synthesis?

Methodological Answer:

- Full Factorial Design : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Use ANOVA to identify significant factors (e.g., solvent polarity dominates yield) .

- Response Surface Methodology (RSM) : Model non-linear interactions (e.g., temperature × time) to pinpoint optimal conditions. Validate with three replicate runs .

- Robustness Testing : Introduce ±5% variations in reagent stoichiometry to assess protocol reproducibility .

3.2. How can membrane separation technologies improve purification of this compound?

Methodological Answer:

- Nanofiltration : Use membranes with MWCO ~300 Da to retain the compound (MW ~350 g/mol) while removing smaller impurities. Optimize transmembrane pressure (2–5 bar) .

- Electrodialysis : Apply for salt removal (e.g., excess HCl). Monitor conductivity to determine endpoint .

- Scale-Up Considerations : Maintain Reynolds number >2000 to avoid fouling during continuous processing .

Data Interpretation and Reporting

4.1. How should researchers address variability in biological replicate data?

Methodological Answer:

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude non-Gaussian data points. Report %RSD for intra-assay precision .

- Normalization : Use internal controls (e.g., housekeeping genes in qPCR) or Z-score normalization for high-throughput screens .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ) using random-effects models to estimate true effect sizes .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products